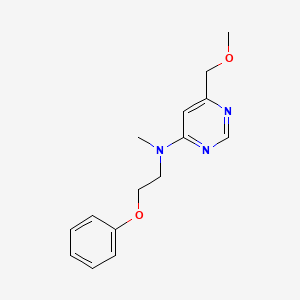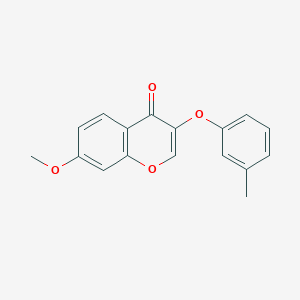![molecular formula C20H12ClNO2 B5613175 2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5613175.png)
2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining a pyrrole ring, a chlorophenyl group, and an indene-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactionsThe final step involves the condensation of the pyrrole derivative with indene-1,3-dione under specific conditions, such as the presence of a base or acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product .
化学反応の分析
Types of Reactions
2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common reagents such as halogens or alkyl groups can replace specific atoms or groups in the compound.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .
科学的研究の応用
2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials and sensors.
作用機序
The mechanism by which 2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
類似化合物との比較
Similar Compounds
Indane-1,3-dione derivatives: Share the indene-dione moiety and exhibit similar chemical properties.
Pyrrole derivatives: Contain the pyrrole ring and are known for their biological activities.
Chlorophenyl compounds: Feature the chlorophenyl group and are used in various chemical applications.
Uniqueness
What sets 2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties.
特性
IUPAC Name |
2-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2/c21-13-7-9-14(10-8-13)22-11-3-4-15(22)12-18-19(23)16-5-1-2-6-17(16)20(18)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMWLFQCYAYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-iodoaniline](/img/structure/B5613097.png)

![N-phenyl-4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5613131.png)
![N,3,5,7-tetramethyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5613134.png)
![3-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5613138.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5613156.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B5613159.png)
![N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B5613171.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5613181.png)

![1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide](/img/structure/B5613217.png)
![3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid](/img/structure/B5613221.png)
